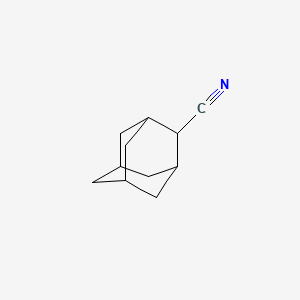

Adamantane-2-carbonitrile

概要

説明

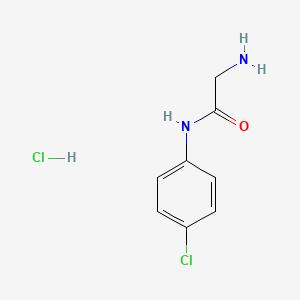

Adamantane-2-carbonitrile is a chemical compound with the CAS Number: 35856-00-9 . It has a molecular weight of 161.25 and its IUPAC name is (1R,3S,5r,7r)-adamantane-2-carbonitrile .

Synthesis Analysis

The synthesis of adamantane derivatives, such as this compound, is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tricyclic framework . Crystal structure and dynamic NMR experiments of the most crowded amide obtained gave structural insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds (16.0°) and the kinetics and thermodynamics of amide bond rotation .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 161.25 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.科学的研究の応用

CO2 Capture and Separation

Adamantane-2-carbonitrile derivatives have been studied for their potential in improving porous covalent triazine-based frameworks (CTFs) for adsorptive separation of CO2. This is crucial for addressing global warming and optimizing industrial processes. The research introduced novel CTFs synthesized under ionothermal conditions, exhibiting significant CO2 uptake and ideal selectivity for CO2 over N2, demonstrating their viability for efficient adsorption separations and indicating a promising approach for continuous property tuning in CTFs (Dey et al., 2017).

Chromatographic Applications

Studies on the retention behavior of various adamantanes, including this compound, on carbon adsorbents reveal insights into the adsorption mechanism, crucial for understanding hydrophobic interactions and optimizing chromatographic techniques. These findings help in refining the selectivity and efficiency of chromatographic analyses (Průšová et al., 1982).

Theoretical and Computational Chemistry

Research utilizing density functional theory to study the interactions between adamantane carbonitrile derivatives and macrocyclic receptors sheds light on the molecular basis of these interactions. This contributes to a deeper understanding of the thermodynamics and mechanistic aspects of guest-host chemistry, with implications for the design of new molecular recognition systems and materials (Bhadane et al., 2016).

Surface Recognition and Material Science

This compound has been explored as a probe for discriminating between external and internal surfaces of medium pore zeolites. This application is crucial for characterizing the surface acidity and functional sites of zeolites, which play a significant role in catalysis, adsorption, and separation processes (Areán et al., 2000).

Oxidation Reactions and Catalysis

The potential of this compound derivatives in catalysis has been demonstrated through the oxidation of alkanes with dioxygen under visible light. Such studies contribute to the development of selective, efficient, and environmentally friendly oxidation processes, which are essential for the synthesis of alcohols and ketones from alkanes (Takaki et al., 2003).

Safety and Hazards

While specific safety and hazard information for Adamantane-2-carbonitrile is not available, it’s important to handle all chemical substances with care. For instance, adamantane can cause serious eye irritation . Always refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed safety information .

将来の方向性

The unique structural, biological, and stimulus-responsive properties of adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

作用機序

Target of Action

Adamantane-2-carbonitrile is a derivative of adamantane, a tricyclic cage compound Adamantane derivatives are known to exhibit antiviral, anti-parkinsonian, or anti-alzheimer properties . Therefore, the targets could be related to these diseases.

Mode of Action

Adamantane derivatives are known to interact with their targets to induce changes that lead to their therapeutic effects . For instance, some adamantane derivatives inhibit viral replication

Biochemical Pathways

Adamantane derivatives are known to affect various biochemical pathways related to their therapeutic effects . For instance, some adamantane derivatives inhibit viral replication

Pharmacokinetics

The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs . This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to good bioavailability.

Result of Action

Adamantane derivatives are known to induce changes at the molecular and cellular level that lead to their therapeutic effects . For instance, some adamantane derivatives inhibit viral replication

Action Environment

It is known that the adamantane moiety can act as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery and surface recognition . This suggests that the biological environment could influence the action of this compound.

生化学分析

Cellular Effects

Adamantane derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Adamantane derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms by which Adamantane-2-carbonitrile exerts its effects are still being studied.

Temporal Effects in Laboratory Settings

Adamantane itself has been characterized as a new subambient temperature and enthalpy reference material

Dosage Effects in Animal Models

Adamantane derivatives have been studied in animal models

Metabolic Pathways

Adamantane itself has been shown to be metabolized by certain organisms

Transport and Distribution

Adamantane derivatives have been shown to be used as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery and surface recognition .

Subcellular Localization

Adamantane derivatives have been shown to be located in multilayers of dioleoylphosphatidylcholine (DOPC), with one site close to the bilayer surface and the other much deeper in the hydrophobic core of the bilayer .

特性

IUPAC Name |

adamantane-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCMWKSXPURXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2858513.png)

![2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858515.png)

![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)

![(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2858526.png)

![2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2858531.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2858535.png)